5-propyl-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-propyl-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a propyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the propyl group: This step involves alkylation of the pyrazole ring using a suitable propylating agent.
Attachment of the trifluoromethylphenyl group: This can be done via a coupling reaction, such as Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid and a suitable catalyst.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-propyl-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-propyl-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-propyl-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with target proteins, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-propyl-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide
- 5-propyl-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxylate
- 5-propyl-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-thiocarboxamide
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced biological activity, compared to similar compounds without this group. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
5-propyl-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c1-3-6-11-9-14(22-21-11)15(23)20-10(2)12-7-4-5-8-13(12)16(17,18)19/h4-5,7-10H,3,6H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZIIXSKPBGOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NC(C)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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